2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one physical properties and molecular weight
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one physical properties and molecular weight
An In-Depth Technical Guide to the Physical and Molecular Properties of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physical properties and calculated molecular weight of the novel compound, 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one. Due to the absence of empirical data in publicly accessible literature, this document synthesizes information from structurally analogous compounds and foundational chemical principles to offer expert insights into its expected characteristics. It includes a detailed examination of its molecular structure, predicted physicochemical properties, and a spectroscopic profile. Furthermore, this guide outlines robust, self-validating experimental protocols for the empirical determination of its physical properties, ensuring scientific integrity and reproducibility.
Introduction: Unveiling a Novel Cyclobutenone Derivative
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a fascinating molecule belonging to the family of cyclobutenone derivatives. Its structure is characterized by a strained four-membered ring, a ketone, a hydroxyl group, and two bulky tert-butoxy groups attached to the double bond. This unique combination of functional groups suggests potential for interesting chemical reactivity and biological activity. Cyclobutanone and its derivatives are valuable intermediates in organic synthesis.[1] A thorough understanding of the physical properties of this novel compound is a critical first step for any researcher or drug development professional aiming to utilize it in synthesis, formulation, or biological screening. This guide serves as a foundational document, providing calculated and expertly predicted data, alongside the necessary experimental frameworks for its empirical validation.
Molecular and Physicochemical Properties
The molecular structure of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one dictates its physical and chemical behavior. The presence of two sterically demanding tert-butoxy groups and a polar hydroxyl group on a strained ring system are key determinants of its properties.
Molecular Formula and Weight
The molecular formula of 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is C₁₂H₂₀O₄ .
Based on this formula, the calculated molecular weight is 228.28 g/mol .[2][3][4][5]
Predicted Physical Properties
The physical properties of this compound are not yet experimentally documented in the literature. However, we can predict its characteristics based on its structure and by drawing comparisons with related molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | White to off-white crystalline solid | The relatively high molecular weight and the presence of a hydrogen-bonding hydroxyl group likely lead to a solid state at room temperature. |
| Melting Point | Estimated range: 80-120 °C | The strained cyclobutenone ring and polar hydroxyl group would contribute to a higher melting point than a simple acyclic ether. However, the bulky tert-butoxy groups may disrupt efficient crystal packing, leading to a moderate melting point. |
| Boiling Point | > 200 °C (with potential decomposition) | The hydrogen bonding and high molecular weight would result in a high boiling point. The thermal lability of the strained ring might lead to decomposition at elevated temperatures. |
| Solubility | ||
| Water | Sparingly soluble to insoluble | The hydroxyl group provides some polarity, but the two large, nonpolar tert-butoxy groups and the overall hydrocarbon skeleton are expected to dominate, leading to low aqueous solubility.[6] |
| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) due to the polar nature of the ketone and hydroxyl groups.[7] |
| Nonpolar Organic Solvents | Soluble | The significant nonpolar character imparted by the two tert-butoxy groups suggests good solubility in solvents such as dichloromethane, chloroform, and toluene.[8] |
Structural Elucidation and Spectroscopic Profile
The definitive characterization of a novel compound like 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one relies on a combination of spectroscopic techniques. The following is a predicted spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A prominent singlet integrating to 18 protons, characteristic of the two equivalent tert-butoxy groups, would likely appear in the upfield region (around 1.2-1.5 ppm).[9] A singlet for the single proton on the C4 carbon, adjacent to the hydroxyl and carbonyl groups, would be expected further downfield. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be more informative. Distinct signals are expected for the carbonyl carbon (C1), the two olefinic carbons bearing the tert-butoxy groups (C2 and C3), the carbon with the hydroxyl group (C4), and the quaternary and methyl carbons of the tert-butoxy groups.[10][11] The chemical shifts for the ring carbons would be influenced by the ring strain and the nature of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence for the key functional groups:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Strong C-H stretching bands just below 3000 cm⁻¹ from the tert-butoxy groups.
-
A sharp, strong absorption band around 1750-1780 cm⁻¹ for the C=O stretching of the cyclobutenone, with the frequency being higher than a typical ketone due to ring strain.[12]
-
A C=C stretching absorption in the region of 1600-1680 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (228.28).[13] Common fragmentation patterns would likely involve the loss of a tert-butyl group or isobutylene from the tert-butoxy substituents, leading to significant fragment ions.[14][15][16][17]
Experimental Protocols for Physical Property Determination
To move from prediction to empirical fact, the following standardized protocols are recommended. These methods are designed to be self-validating through reproducibility.
Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in major pharmacopeias for determining the melting range of a solid organic compound.[18][19]
Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry it in a vacuum desiccator. The sample must be a fine powder to ensure uniform heat transfer.[18] Gently crush any crystals in a mortar and pestle.
-
Capillary Tube Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm.[20]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more precise measurement.
-
Accurate Measurement: Allow the apparatus to cool. Then, begin heating again at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the approximate melting point.[20]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.
-
Validation: Repeat the measurement at least twice to ensure the results are reproducible. A sharp melting range (0.5-1.5 °C) is indicative of high purity.
Solubility Determination
This protocol provides a systematic approach to assessing the solubility of the compound in a range of solvents.[21]
Objective: To qualitatively determine the solubility of the compound in water, acidic, basic, and organic solvents.
Methodology:
-
Sample and Solvent Preparation: For each test, weigh approximately 10-20 mg of the solid compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously agitate the mixture for at least 30 seconds.
-
Observation: Observe the mixture. The compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution with no visible solid particles.
-
Systematic Testing:
-
Begin with deionized water.
-
If insoluble in water, test its solubility in 5% aqueous HCl.
-
If insoluble in aqueous acid, test its solubility in 5% aqueous NaOH.
-
Separately, test for solubility in common organic solvents such as methanol, ethanol, dichloromethane, and toluene.
-
-
Causality and Interpretation:
-
Solubility in water suggests significant polarity.
-
Solubility in 5% HCl indicates the presence of a basic functional group (not expected for this molecule).
-
Solubility in 5% NaOH would indicate an acidic proton, which is expected for the hydroxyl group on the cyclobutenone ring.
-
The pattern of solubility in various organic solvents will provide a practical understanding of its polarity profile.
-
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the characterization and physical property determination of a novel compound such as 2,3-di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one.
Caption: Workflow for the characterization of a novel compound.
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